Tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the tert-butyl group in this compound adds to its stability and reactivity, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced waste generation. The use of flow microreactors also allows for continuous production, which is more sustainable and cost-effective compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the tert-butyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid, while reduction leads to the formation of an alcohol derivative .
Scientific Research Applications
Tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the presence of the tert-butyl group can enhance the compound’s binding affinity to certain protein targets, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S,5S)-5-ethyl-2-methylpiperazine-1-carboxylate
- Tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperazine-1-carboxylate
- Tert-butylamine
Uniqueness
Tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of both the tert-butyl and hydroxymethyl groups provides a distinct reactivity pattern, making it a versatile compound in various chemical reactions. Additionally, its specific stereochemistry (2S,5S) can influence its biological activity and interactions with molecular targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H24N2O3 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl (2S,5S)-2-ethyl-5-(hydroxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-5-10-6-13-9(8-15)7-14(10)11(16)17-12(2,3)4/h9-10,13,15H,5-8H2,1-4H3/t9-,10-/m0/s1 |
InChI Key |
RWGLBBDUIUCWNY-UWVGGRQHSA-N |
Isomeric SMILES |
CC[C@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CCC1CNC(CN1C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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